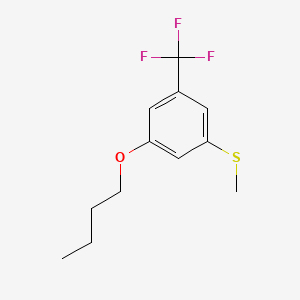
(3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C12H15F3OS and a molecular weight of 264.31 g/mol . This compound features a trifluoromethyl group, a butoxy group, and a methylsulfane group attached to a phenyl ring, making it a unique and versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane typically involves the reaction of 3-butoxy-5-(trifluoromethyl)phenylboronic acid with methylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The trifluoromethyl and butoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
The compound’s trifluoromethyl group is known to enhance the biological activity of molecules, making it a potential candidate for drug development and biochemical research .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications .
Mecanismo De Acción
The mechanism of action of (3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The butoxy group can participate in hydrogen bonding and van der Waals interactions, while the methylsulfane group can undergo redox reactions, influencing the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl sulfones: These compounds share the trifluoromethyl and phenyl groups but differ in the presence of the sulfone group instead of the sulfane.
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: This compound has a methoxy group instead of a butoxy group and a boronic acid group instead of a methylsulfane.
Uniqueness
(3-Butoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its combination of functional groups, which provide a balance of lipophilicity, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H15F3OS |
|---|---|
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
1-butoxy-3-methylsulfanyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H15F3OS/c1-3-4-5-16-10-6-9(12(13,14)15)7-11(8-10)17-2/h6-8H,3-5H2,1-2H3 |
Clave InChI |
ZRWNHTIFCGXQPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=CC(=C1)C(F)(F)F)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















